Norabacavir

Carbocyclic nucleoside Structure–activity relationship Conformational analysis

Norabacavir is a synthetic carbocyclic 2'-deoxyguanosine nucleoside analogue and a desmethylene derivative of the FDA-approved HIV-1 reverse transcriptase inhibitor abacavir. It belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is characterized by the formal removal of a methylene (–CH2–) unit from the cyclopropane ring of abacavir, yielding a cyclopentene pseudosugar scaffold with molecular formula C13H16N6O (MW 272.31 g/mol).

Molecular Formula C13H16N6O
Molecular Weight 272.31 g/mol
Cat. No. B1255721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorabacavir
Synonymsnorabacavir
Molecular FormulaC13H16N6O
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)O
InChIInChI=1S/C13H16N6O/c14-13-17-11(16-7-1-2-7)10-12(18-13)19(6-15-10)8-3-4-9(20)5-8/h3-4,6-9,20H,1-2,5H2,(H3,14,16,17,18)/t8-,9+/m0/s1
InChIKeyBPOUZVDJPXPJTO-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norabacavir for Anti-HIV Research: Desmethylene Carbocyclic Nucleoside Reverse Transcriptase Inhibitor


Norabacavir is a synthetic carbocyclic 2'-deoxyguanosine nucleoside analogue and a desmethylene derivative of the FDA-approved HIV-1 reverse transcriptase inhibitor abacavir [1]. It belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is characterized by the formal removal of a methylene (–CH2–) unit from the cyclopropane ring of abacavir, yielding a cyclopentene pseudosugar scaffold with molecular formula C13H16N6O (MW 272.31 g/mol) [2]. Norabacavir was first reported in 2007 by Huang, Miller, De Clercq, and Balzarini alongside its congener norcarbovir, and its anti-HIV activity was evaluated in cell culture [3].

Why Abacavir or Carbovir Cannot Simply Substitute for Norabacavir in Research Applications


Norabacavir is not a generic substitute for abacavir or carbovir. The desmethylene modification removes the cyclopropane methylene bridge that constrains the pseudosugar conformation in abacavir, thereby altering the conformational ensemble accessible to the carbocyclic ring and modifying the spatial presentation of the purine base relative to the reverse transcriptase active site [1]. These conformational differences can translate into divergences in triphosphate metabolite formation efficiency, enzyme recognition, and resistance mutation susceptibility profiles that are not captured by simple whole-cell anti-HIV activity comparisons [2]. Consequently, norabacavir serves as a distinct chemical probe in nucleoside analogue structure–activity relationship (SAR) studies and cannot be interchanged with abacavir without confounding experimental interpretation.

Norabacavir Quantitative Differentiation Evidence: Comparator-Based Analysis


Molecular Architecture: Desmethylene Modification Quantified by Formula and Mass Difference vs. Abacavir

Norabacavir is the direct desmethylene analogue of abacavir. The structural modification is precisely defined by the formal loss of one methylene (–CH2–) unit from the cyclopropane ring of abacavir, converting the bicyclo[3.1.0]hexane scaffold of abacavir into a monocyclic cyclopentene ring in norabacavir [1]. This alteration is reflected in the molecular formula (C13H16N6O vs. C14H18N6O for abacavir) and molecular mass (272.31 g/mol vs. 286.34 g/mol), representing a 14.03 Da mass difference [2]. The crystallographic unit cell parameters for norabacavir at 100 K are a = 5.79 Å, b = 10.07 Å, c = 12.29 Å, α = 65.87°, β = 76.45°, γ = 85.51°, space group P-1, providing a unique solid-state fingerprint absent for abacavir polymorphs deposited in public databases [3].

Carbocyclic nucleoside Structure–activity relationship Conformational analysis

Anti-HIV-1 Activity: Cell-Culture Potency Paralleling Abacavir

In the only publicly available anti-HIV evaluation of norabacavir, Huang et al. (2007) tested the compound in cell culture against HIV-1 and reported that norabacavir showed anti-HIV activity comparable to that of abacavir when assayed under the same experimental conditions [1]. Although the precise EC50 or IC50 values were not disclosed in the publicly accessible abstract or communication text, the stated comparability indicates that the desmethylene modification does not abolish recognition by cellular kinases required for triphosphate formation or by HIV-1 reverse transcriptase [2]. This is notable because other carbocyclic nucleoside scaffold modifications (e.g., locked bicyclo[3.1.0]hexane analogues) can result in complete loss of anti-HIV activity, as demonstrated by inactive bicyclo[3.1.0]hex-2-yl nucleosides 12 and 13 reported elsewhere [3].

Antiviral assay HIV-1 NRTI potency

Synthetic Accessibility: Common Intermediate Strategy with Norcarbovir

Norabacavir and its congener norcarbovir were synthesized from a common cyclopentadiene-derived intermediate (compound 4) using an efficient cyclopentadiene-epoxide strategy [1]. This divergent synthetic approach is documented in the doctoral dissertation of Huang (2007, University of Notre Dame), describing the full experimental procedures, and was published as a communication in Organic & Biomolecular Chemistry [2]. The availability of a shared synthetic pathway means that procurement of the racemic (±)-norabacavir from custom synthesis vendors can leverage established methodology without requiring de novo route development. In contrast, enantiomerically pure abacavir requires asymmetric synthesis or resolution steps that add complexity and cost to research-scale production [3].

Carbocyclic nucleoside synthesis Cyclopentadiene-epoxide strategy Chemical procurement

Norabacavir Application Scenarios for Scientific and Industrial Research


HIV-1 Reverse Transcriptase Inhibitor SAR Probe: Pseudosugar Conformational Space Mapping

Norabacavir serves as a unique chemical probe in nucleoside analogue SAR studies exploring the conformational requirements for HIV-1 reverse transcriptase inhibition. The desmethylene cyclopentene scaffold occupies conformational space distinct from both the bicyclo[3.1.0]hexane of abacavir and the cyclopentene of carbovir, allowing systematic mapping of pseudosugar puckering preferences on antiviral activity. The comparable anti-HIV activity to abacavir [1] makes norabacavir a non-inactive control in libraries where other scaffold modifications abrogate activity entirely [2].

Carbocyclic Nucleoside Synthesis Methodology Development and Procurement Benchmarking

The established cyclopentadiene-epoxide synthetic route to norabacavir, documented in the Huang dissertation and Org. Biomol. Chem. communication [1], provides a validated synthetic reference for medicinal chemistry groups developing new carbocyclic nucleoside analogues. Procurement of norabacavir as a reference standard enables benchmarking of novel synthetic methodologies against a structurally characterized desmethylene NRTI scaffold with published crystallographic data [2].

Metabolic Activation and Phosphorylation Pathway Studies in NRTI Research

Because norabacavir retains the 2-amino-6-cyclopropylamino purine base identical to abacavir but differs in pseudosugar architecture, it can be employed as a comparator compound in kinase specificity and nucleotide metabolism studies. The 14.03 Da mass difference from abacavir [1] facilitates unambiguous LC–MS/MS discrimination of norabacavir-derived mono-, di-, and triphosphate metabolites from abacavir-derived species in cellular pharmacology experiments, a capability not achievable with isobaric analogues.

Crystallography and Structural Biology of NRTI–Reverse Transcriptase Complexes

The published single-crystal X-ray structure of norabacavir (space group P-1, 100 K) [1] provides a structural reference for computational docking studies and co-crystallization trials with HIV-1 reverse transcriptase. The distinct unit cell parameters and solid-state conformation of the desmethylene scaffold offer a comparative dataset against abacavir-bound RT structures, enabling analysis of how cyclopropane ring removal affects inhibitor binding pose and active-site complementarity.

Quote Request

Request a Quote for Norabacavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.